Avenanthramide A

Übersicht

Beschreibung

Avenanthramide A is a phenolic alkaloid primarily found in oats (Avena sativa). These compounds have been studied for their potential health benefits, including protection against coronary heart disease, colon cancer, and skin irritation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Avenanthramide A can be synthesized through the condensation of anthranilic acid with cinnamic acid derivatives. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of avenanthramides, including this compound, involves the extraction from oat kernelsThis process involves treating dormant oat varieties with dry heat, followed by conventional malting without germination .

Analyse Chemischer Reaktionen

Types of Reactions: Avenanthramide A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones, which are reactive intermediates.

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Avenanthramides are phenolic compounds found in oats (Avena sativa L.) that have garnered attention for their potential health benefits . Among these, Avenanthramide A (AVN A) has been identified as a key bioactive component with various therapeutic applications . This article explores the scientific research applications of this compound, supported by research findings from verified sources.

Scientific Research Applications of this compound

Anti-cancer Properties

- Colorectal Cancer (CRC) : Research indicates that AVN A possesses anti-carcinogenic properties, making it a potential agent against CRC . Studies have shown that AVN A can suppress mitochondrial bioenergetic generation, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in CRC cells . Specifically, AVN A targets the DDX3 protein, an oncogenic RNA helicase highly expressed in human CRC tissues, by binding to Arg287 and Arg294 residues, inhibiting its ATP hydrolysis activity and promoting its degradation .

- Selective Cytotoxicity : AVNs, including AVN A, exhibit selective cytotoxicity towards cancer cells while having negligible effects on normal colonic epithelial cells . This suggests that AVN A could be a promising candidate for cancer treatment with minimal side effects .

- Stress Condition Efficacy : The anti-tumor capacities of AVNs are more prominent in stress conditions typical of solid tumors, such as glucose starvation, hypoxia, and acidic extracellular pH, than in normal culture conditions .

Anti-Inflammatory and Antioxidant Effects

- Attenuation of Inflammation : Avenanthramides are known for their anti-inflammatory properties . They can reduce pro-inflammatory cytokines and adhesive molecules in human aortic endothelial cells (HAECs) . AVN supplementation can also attenuate exercise-induced inflammation by reducing neutrophil respiratory burst activity and plasma C-reactive protein levels .

- ROS Reduction : AVN-C, another form of avenanthramide, reduces ROS production and cytotoxicity in the organ of Corti cell line . Pretreatment with AVN-C markedly attenuated the dichlorofluorescein (DCF) positive population, showing a significant reduction in ROS compared to the group treated only with ototoxic drugs .

- Gene Expression Modulation : AVN-C can modulate the expression of ROS-related genes. It attenuates the expression of TNF-α, an important ROS gene, and normalizes the expression of BAK, an apoptosis-related gene .

Cardiovascular Protection

- Atherosclerosis Prevention : Avenanthramides may contribute to the prevention of atherosclerosis through the inhibition of vascular smooth muscle cell (SMC) proliferation and enhanced nitric oxide (NO) production . AVN A inhibits serum-induced SMC proliferation and increases NO production in both SMC and human aortic endothelial cells (HAEC) .

- Antiatherosclerotic Effects : AVN reduces proinflammatory cytokines and adhesive molecules, demonstrating its antiatherosclerosis effects . It also has an antiproliferative effect on vascular smooth muscle cells and increases NO production, leading to the prevention of atherosclerosis .

Dermatological Applications

- Treatment of Skin Disorders : Avenanthramides have protective effects in various dermatological complications such as atopic dermatitis, sunburn, and allergic or contact dermatitis . They modulate nerve responses and have beneficial effects against dermatological disorders .

- UVB Protection : AVNs scavenge UVB-caused ROS generation in fibroblasts and suppress UVB-induced phosphorylation of MAPKs, activation of NF-κB, and AP-1 .

Other Therapeutic Potentials

- Hearing Loss Prevention : AVN-C can protect auditory hair cells and preserve hearing from noise trauma and ototoxic drugs . It crosses the blood-labyrinth barrier and can act directly inside the cochlea, offering a potential drug for preventing sensorineural hearing loss (SNHL) .

- Cerebrovascular Disorder Treatment : Avenanthramides are being explored as therapeutic candidates for treating cerebral cavernous malformation (CCM) disease, a major cerebrovascular disorder .

Summary Table of Applications

Wirkmechanismus

Avenanthramide A exerts its effects primarily through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This inhibition reduces the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . Additionally, this compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress .

Vergleich Mit ähnlichen Verbindungen

- Avenanthramide B

- Avenanthramide C

- Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid)

Comparison:

- Avenanthramide B and C: These compounds are also found in oats and share similar antioxidant and anti-inflammatory properties. Avenanthramide A is unique in its specific molecular structure, which may confer distinct biological activities .

- Tranilast: This synthetic compound has a similar chemical structure to this compound and is used as an anti-allergic drug. Tranilast also exhibits anti-inflammatory and anti-cancer properties, making it a valuable comparison for understanding the therapeutic potential of this compound .

This compound stands out due to its natural occurrence in oats and its broad spectrum of biological activities, making it a compound of significant interest in various fields of research.

Biologische Aktivität

Avenanthramide A (Avn-A) is a bioactive polyphenol derived from oats, recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article delves into the biological activity of Avn-A, supported by various research findings, case studies, and data tables.

1. Antioxidant Activity

Avn-A exhibits significant antioxidant properties, which have been demonstrated through various in vitro and in vivo studies.

- In Vitro Studies : Research indicates that Avn-A can inhibit oxidative stress markers such as reactive oxygen species (ROS). For instance, Avn-C (a derivative of Avn-A) was shown to reduce ROS levels in muscle tissues of rats fed with an Avn-enriched diet . Additionally, Avn-C supplementation led to increased activities of antioxidant enzymes like superoxide dismutase and glutathione peroxidase in various tissues .

- In Vivo Studies : In human trials, an Avn-enriched mixture significantly raised plasma levels of reduced glutathione (GSH), the body's primary antioxidant, after consumption . This suggests that Avn-A can enhance the body's antioxidant defenses effectively.

| Study Type | Findings |

|---|---|

| In Vitro | Avn-C reduces ROS and increases antioxidant enzyme activity. |

| In Vivo | Increases plasma GSH levels post-consumption. |

2. Anti-Inflammatory Effects

This compound has been shown to possess anti-inflammatory properties, which are particularly relevant in conditions characterized by chronic inflammation.

- Mechanism of Action : Avn-A inhibits the activation of nuclear factor kappa-B (NF-κB), a key regulator of inflammatory responses. This inhibition leads to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-α in various experimental models .

- Case Study : In a study involving an ovalbumin-induced food allergy model, administration of Avn-A resulted in reduced serum levels of specific IgE and histamine, along with improved intestinal morphology and tight junction protein expression . This highlights its potential therapeutic role in managing allergic reactions.

| Parameter Assessed | Effect of Avn-A |

|---|---|

| Serum IgE Levels | Decreased |

| Histamine Levels | Decreased |

| Tight Junction Proteins | Increased |

3. Potential Anticancer Properties

Emerging evidence suggests that avenanthramides may play a role in cancer prevention.

- Mechanistic Insights : Avenanthramides have been reported to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. Specifically, they can activate heme oxygenase-1 (HO-1), which has protective roles against oxidative damage and inflammation in cancer contexts .

- Research Findings : Studies have demonstrated that Avn-C can reduce cellular proliferation in colon cancer models by targeting apoptotic pathways .

4. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of avenanthramides against oxidative stress-induced damage.

- Hearing Protection : Avenanthramide-C has shown promise in protecting auditory hair cells from damage caused by noise trauma and ototoxic drugs. It effectively reduced markers of oxidative stress and inflammation in auditory cells .

5.

This compound is a versatile compound with considerable biological activity encompassing antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Its mechanisms involve modulation of key signaling pathways such as NF-κB and enhancement of the body's antioxidant defenses. The ongoing research continues to unveil its potential therapeutic applications across various health domains.

Eigenschaften

IUPAC Name |

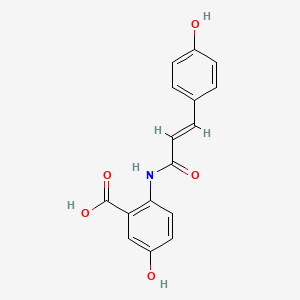

5-hydroxy-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c18-11-4-1-10(2-5-11)3-8-15(20)17-14-7-6-12(19)9-13(14)16(21)22/h1-9,18-19H,(H,17,20)(H,21,22)/b8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUMNWHANDITDB-FPYGCLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316626 | |

| Record name | Avenanthramide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (Z)-N-Coumaroyl-5-hydroxyanthranilic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

108605-70-5 | |

| Record name | Avenanthramide A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108605-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avenanthramide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108605705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avenanthramide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108605-70-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVENANTHRAMIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1I8LE060C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-N-Coumaroyl-5-hydroxyanthranilic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

277 °C | |

| Record name | (Z)-N-Coumaroyl-5-hydroxyanthranilic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Avenanthramide A, a polyphenol found exclusively in oats, exhibits anti-cancer effects primarily by blocking reactive oxygen species (ROS). []

A: Research indicates that this compound suppresses colon cancer growth by inducing cellular senescence. This process involves enlarging cellular size, upregulating β-galactosidase activity, inducing γ-H2AX positive staining, and causing G1 phase arrest. []

A: this compound increases the expression of miR-129-3p, which in turn represses the E3 ubiquitin ligase Pirh2 and other targets like IGF2BP3 and CDK6. This Pirh2 silencing by miR-129-3p leads to increased levels of p53 and its downstream target p21, ultimately inducing cellular senescence. []

A: this compound has a molecular formula of C18H15NO5 and a molecular weight of 325 g/mol. []

A: Yes, the functional α,β-unsaturated carbonyl group in avenanthramides appears crucial for their effects on HO-1 expression. Hydrogenation of this double bond eliminates their effects, suggesting its importance in the mechanism of action. []

A: Avenanthramide stability in oat products during storage can be affected by various factors, including temperature and the presence of other compounds. For instance, in liquid oats, refrigeration favors the stability of avenanthramides, especially in iron-lacking formulations. []

ANone: This section is not applicable to this compound as the provided research does not discuss any catalytic properties or applications of this compound.

ANone: This section is not applicable to this compound as the provided research does not discuss any computational chemistry or modeling studies on this compound.

A: Studies show that alterations in the substituents of the cinnamic acid portion of the avenanthramide molecule significantly influence their activity as oviposition deterrents for P. brassicae. Modifications to the anthranilic acid part tend to have a lesser impact. []

A: Among tested compounds, trans-2-[3-(4-hydroxyphenylpropenoyl)amino]-3,5-dihydroxybenzoic acid and trans-2-[3-(3,4-dihydroxyphenylpropenoyl)amino]-3,5-dihydroxybenzo ic acid showed the strongest oviposition deterrent activity against P. brassicae. These findings suggest that modifications to the cinnamic acid moiety, specifically incorporating hydroxy substituents, are key for enhancing activity. []

ANone: This section is not applicable as the provided research does not discuss any SHE regulations related to this compound.

A: Avenanthramides are bioavailable in humans, although their bioavailability varies depending on the specific avenanthramide and the food matrix. For example, this compound has a four-fold higher bioavailability than avenanthramide B when consumed as part of an avenanthramide-enriched mixture from oats. []

A: Following oat bran consumption, avenanthramides and their phenolic acid counterparts are absorbed and metabolized relatively quickly. They are excreted in urine primarily as vanillic acid, 4- and 3-hydroxyhippuric acids, and sulfate conjugates of benzoic and ferulic acids. The majority of excretion occurs within 8 hours of intake. []

A: Yes, studies using a Caco-2 cell model demonstrate that avenanthramides are absorbed, albeit at lower rates compared to ferulic acid and caffeic acid. Metabolites of avenanthramides, including caffeic acid, ferulic acid, and avenanthramide 2f, have been detected after absorption in this model. []

A: Avenanthramide-c (Avn-c), another major avenanthramide, has been shown to inhibit the serum-induced proliferation of vascular smooth muscle cells (SMC) in vitro. This effect is attributed to cell cycle arrest in the G1 phase, involving decreased retinoblastoma protein phosphorylation, reduced cyclin D1 expression, and increased cyclin-dependent kinase inhibitor p21cip1 expression. []

A: Yes, research using Xenopus laevis oocytes expressing glucose transporters (GLUT2 or SGLT1) and human Caco-2 cells indicates that avenanthramides can inhibit intestinal glucose absorption. This effect is observed in a dose-dependent manner and suggests a potential role for avenanthramides in managing postprandial glucose levels. []

A: In vivo studies using a mouse model of Ehrlich solid tumors show that avenanthramide administration reduces tumor volume, normalizes liver protein, P53, and PCNA, and downregulates Bcl2 expression. Additionally, avenanthramide treatment improved antioxidant parameters, reduced MDA levels, and showed improvements in tumor marker levels, electrolytes, and liver and kidney function enzymes. []

ANone: The provided research does not offer information on resistance or cross-resistance mechanisms related to this compound.

ANone: While the provided research highlights the potential health benefits of avenanthramides, it does not provide specific data on toxicity, adverse effects, or their overall safety profile.

ANone: The research papers provided do not offer information on these specific aspects related to this compound.

ANone: The provided research does not delve into the historical context and milestones of this compound research.

ANone: Research on avenanthramides benefits from a multidisciplinary approach, integrating knowledge from various fields, including:

- Food Science and Technology: Studying the extraction, purification, and stabilization of avenanthramides from oat sources. []

- Plant Science and Biochemistry: Investigating the biosynthesis and regulation of avenanthramides in oat plants. [, , ]

- Nutrition and Dietetics: Examining the role of avenanthramide-rich oat consumption in human health and disease prevention. [, ]

- Pharmacology and Toxicology: Evaluating the absorption, metabolism, and potential therapeutic effects of avenanthramides. [, ]

- Oncology and Cell Biology: Exploring the mechanisms of action of avenanthramides in cancer cell lines and animal models. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.